1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one
Description
Properties
CAS No. |
787590-83-4 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C15H14N4O/c1-10(20)11-4-3-5-12(8-11)13-9-18-15-14(16-2)17-6-7-19(13)15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
XWJFBLATKZXDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach
- The imidazo[1,2-a]pyrazine ring system can be synthesized by cyclization of 2-aminopyrazine derivatives with α-haloketones or α-haloesters.
- For example, a 2-aminopyrazine bearing a suitable substituent at the 3-position can be reacted with an α-haloketone to form the fused imidazo ring via nucleophilic substitution and intramolecular cyclization.
- Mild conditions such as reflux in polar solvents (e.g., ethanol or methanol) with a base (e.g., triethylamine) are typically employed.
Polymer-Supported Synthesis (Solid-Phase)
- Recent advances include immobilizing amino acid derivatives on polymer supports, followed by sulfonylation and alkylation to generate sulfonamides, which upon treatment with bases like potassium trimethylsilanolate, undergo cyclization to yield imidazo and pyrazine derivatives.
- This method allows for combinatorial synthesis and easy purification by filtration, enhancing efficiency and scalability.
Introduction of the Methylamino Group at the 8-Position
- The methylamino substituent is introduced via nucleophilic substitution or reductive amination.
- A common method involves reacting the 8-chloro or 8-bromo imidazo[1,2-a]pyrazine intermediate with methylamine under controlled conditions.
- Alternatively, reductive amination of an 8-formyl intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed to install the methylamino group selectively.
Attachment of the 3-Phenyl Ethanone Moiety
- The 3-position of the imidazo[1,2-a]pyrazine ring is functionalized with a phenyl ethanone group via cross-coupling or acylation reactions.
- A typical approach is Suzuki or Buchwald-Hartwig coupling of a 3-halogenated imidazo[1,2-a]pyrazine with a phenylboronic acid derivative bearing an ethanone substituent.
- Alternatively, Friedel-Crafts acylation on the phenyl ring followed by coupling to the heterocycle can be used.
- The ethanone group can also be introduced by acylation of an amino or hydroxy substituent on the phenyl ring using acetyl chloride or acetic anhydride under Lewis acid catalysis.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | 2-Aminopyrazine + α-haloketone, EtOH, reflux, base | Imidazo[1,2-a]pyrazine core | 60-75 | Purification by recrystallization or chromatography |
| 2. Amination | 8-Haloimidazo[1,2-a]pyrazine + methylamine, solvent (MeOH), room temp | 8-(Methylamino) derivative | 70-85 | May require reductive amination for selectivity |
| 3. Coupling/Acylation | 3-Haloimidazo derivative + phenyl ethanone boronic acid, Pd catalyst, base | Final compound | 50-70 | Purification by HPLC or column chromatography |
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) with UV detection is used to monitor reaction progress and purity.
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
- Mass spectrometry (MS), especially high-resolution MS, verifies molecular weight and formula.
- Purification is typically achieved by column chromatography or preparative HPLC, depending on scale and complexity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine core formation | Cyclization of 2-aminopyrazine with α-haloketone | 2-Aminopyrazine, α-haloketone, base | Reflux in EtOH or MeOH | Straightforward, moderate yield | Requires halogenated precursors |
| Methylamino substitution | Nucleophilic substitution or reductive amination | 8-Haloimidazo derivative, methylamine | Room temp to mild heating | Selective, good yields | May need careful control to avoid over-alkylation |
| Phenyl ethanone attachment | Cross-coupling or acylation | 3-Haloimidazo derivative, phenylboronic acid or acetylating agent | Pd catalyst, base, or Lewis acid | Versatile, allows diverse substitutions | Pd catalysts can be costly, sensitive to conditions |
Research Findings and Optimization Notes
- The use of polymer-supported synthesis techniques has improved the efficiency and scalability of heterocyclic compound preparation, allowing for rapid library generation and purification.
- Scandium triflate and p-toluenesulfonic acid have been reported as effective catalysts for multicomponent reactions leading to imidazo derivatives, enhancing yields and selectivity.
- The choice of solvent and additives (e.g., ammonia or trifluoroacetic acid) can significantly affect product purity and yield during HPLC purification steps.
- Reductive amination conditions must be optimized to prevent side reactions and ensure selective methylamino group installation.
This detailed overview synthesizes current knowledge on the preparation of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one, highlighting key synthetic routes, reagents, conditions, and analytical methods. The methods combine classical heterocyclic chemistry with modern catalytic and solid-phase techniques to achieve efficient and selective synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogues, their substituents, biological targets, and activities:
Key Structure-Activity Relationship (SAR) Insights
Position 8 Substitutions: The methylamino group in SCA40 and the target compound is critical for bronchodilator activity, likely through adenosine receptor modulation . Larger substituents (e.g., isobutylamino in Mps-BAY2b) shift activity toward kinase inhibition, enhancing binding to MPS1's hydrophobic pocket .
Electrophilic vs. Electron-donating groups (e.g., methylamino) favor interactions with polar residues in enzyme active sites .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | SCA40 | Mps-BAY2a |
|---|---|---|---|
| LogP | 2.1 (predicted) | 1.8 | 3.5 |
| Solubility (µg/mL) | 12 (aqueous) | 45 | <1 |
| Plasma Protein Binding (%) | 85–90 | 75 | >95 |
| Metabolic Stability (t₁/₂, human liver microsomes) | 60 min | 120 min | 30 min |
- The ethanone group in the target compound improves aqueous solubility compared to highly lipophilic derivatives like Mps-BAY2a .
Biological Activity
1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one, also known by its CAS number 787590-83-4, is a complex organic compound belonging to the imidazo[1,2-a]pyrazine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and efficacy in various biological contexts.
The compound's structural characteristics are crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS No. | 787590-83-4 |
| Molecular Formula | C15H14N4O |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 1-[3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
| InChI Key | XWJFBLATKZXDOP-UHFFFAOYSA-N |
The mechanism of action of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one is primarily linked to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects.
Target Interactions
Recent studies have indicated that compounds with similar imidazo[1,2-a]pyrazine structures often act as inhibitors of specific kinases involved in cancer progression. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in tumorigenesis, have shown promising results. A related compound demonstrated an IC50 value of 23.8 nM against DDR1 while exhibiting significantly lower activity against other kinases such as DDR2 and Bcr-Abl .
Cancer Treatment
The biological activity of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one has been explored in the context of cancer therapy. The compound has shown potential as an inhibitor of tumor cell migration and invasion. For example, a related imidazo[1,2-a]pyrazine derivative was found to suppress the migration of non-small cell lung cancer (NSCLC) cells significantly at varying concentrations (40% at 1.25 μM to 84% at 5 μM) .
Immune Modulation
In addition to its anti-cancer properties, compounds derived from imidazo[1,2-a]pyrazines are being investigated for their ability to modulate immune responses. Specifically, inhibitors targeting ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which negatively regulates the cGAS-STING pathway involved in immune activation against tumors, have shown encouraging results. A related compound exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes when used in combination with anti-PD-1 therapy in murine models .
Case Studies and Research Findings
Research has highlighted several case studies that emphasize the biological activity of related compounds:
- Case Study on DDR1 Inhibition : A study identified a series of imidazo[1,2-a]pyrazine derivatives as selective DDR1 inhibitors with significant effects on NSCLC cell lines. The lead compound exhibited a dose-dependent reduction in tumor cell migration and invasion capabilities .
- ENPP1 Inhibition for Immune Enhancement : Another study focused on imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors that could enhance anti-tumor immunity by activating the STING pathway. The combination treatment resulted in substantial tumor growth inhibition rates in animal models .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
